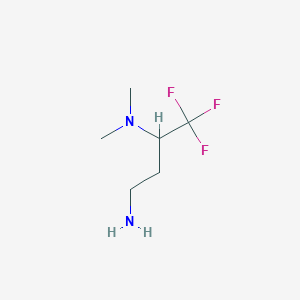

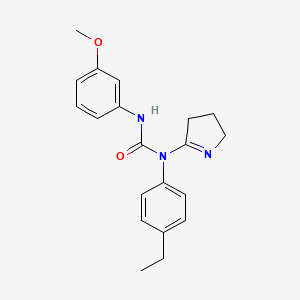

![molecular formula C20H20N4O3S B2744995 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-05-5](/img/structure/B2744995.png)

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has attracted attention due to its complex structure and potential applications in various fields of science. Known for its intricate molecular architecture, this compound is being explored for its properties and interactions.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus preventing the progression of the cell cycle . This interaction results in a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of cell lines, with IC50 values indicating potent activity . The compound also induces apoptosis within cells, further contributing to its cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the piperidine derivative and the pyrido[2,3-d]pyrimidine core.

Step 1: : Synthesis of the piperidine derivative

Reactants: Piperidine, benzoyl chloride

Conditions: Anhydrous conditions, catalysis with a base like triethylamine

Step 2: : Introduction of the methylthio group

Reactants: 2-chlorothiobenzene, sodium methoxide

Conditions: Methanol solvent, reflux conditions

Step 3: : Coupling of intermediates

Reactants: Prepared piperidine derivative, pyrido[2,3-d]pyrimidine

Conditions: Solvent such as dichloromethane, room temperature

Industrial Production Methods

Industrial production methods generally require optimization of the synthesis route to increase yield and reduce cost. The processes involve scaling up the reactions, controlling the reaction parameters precisely, and often using automated equipment to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : It may undergo oxidation reactions at the methylthio group, forming sulfoxides or sulfones.

Reduction: : The compound might be reduced at the benzoyl group to produce corresponding alcohol derivatives.

Substitution: : Halogenation and other substitutions at the aromatic rings are possible.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Alcohol derivatives

Substitution: : Halogenated aromatic compounds

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and create derivatives with novel properties.

Biology

In biological studies, it might be used to investigate enzyme interactions, potentially serving as an inhibitor or activator in various biochemical pathways.

Medicine

Potential medical applications could include its role as a lead compound in drug design, targeting specific molecular pathways involved in diseases.

Industry

The compound could be used in the development of new materials, including polymers and nanomaterials, owing to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparing 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds, we can highlight its uniqueness in terms of:

Structural Uniqueness: : The specific arrangement of its piperidine and pyrido[2,3-d]pyrimidine rings

Chemical Properties: : Its reactivity and interaction with biological targets

List of Similar Compounds

Piperidinyl derivatives: : These compounds share the piperidine core but differ in substituents and additional rings.

Pyrido[2,3-d]pyrimidine derivatives: : Compounds with modifications on the pyrido[2,3-d]pyrimidine ring system.

Overall, this compound presents a rich field for exploration in synthetic chemistry, biological interactions, and potential industrial applications. Its multifaceted reactivity and complex structure make it a compound of significant interest across various scientific disciplines.

Eigenschaften

IUPAC Name |

3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-28-16-7-3-2-5-14(16)18(25)23-11-8-13(9-12-23)24-19(26)15-6-4-10-21-17(15)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZFBPRWYHULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

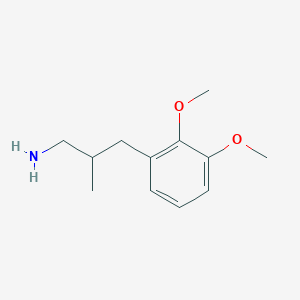

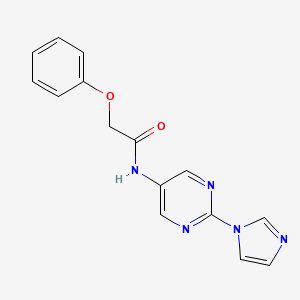

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

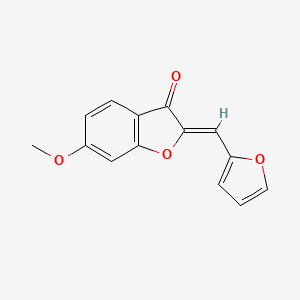

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

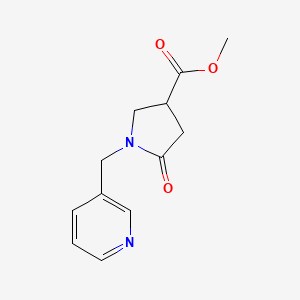

![4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2744925.png)

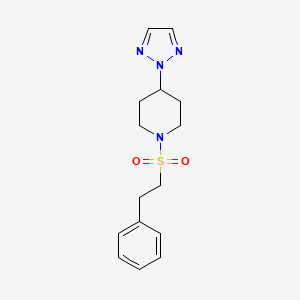

![16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B2744931.png)

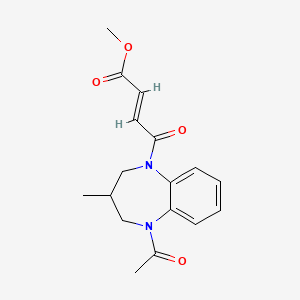

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2744934.png)